Cas no 18085-30-8 (Alanine, N-cyclohexyl-2-methyl-, methyl ester)

Alanine, N-cyclohexyl-2-methyl-, methyl ester 化学的及び物理的性質
名前と識別子
-
- Alanine, N-cyclohexyl-2-methyl-, methyl ester
- EN300-2077426
- methyl 2-(cyclohexylamino)-2-methylpropanoate
- 18085-30-8
-
- MDL: MFCD12040062
- インチ: InChI=1S/C11H21NO2/c1-11(2,10(13)14-3)12-9-7-5-4-6-8-9/h9,12H,4-8H2,1-3H3
- InChIKey: JQFJSOKUFSHWSS-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 199.157
- どういたいしつりょう: 199.157
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 196
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.3A^2
- 疎水性パラメータ計算基準値(XlogP): 2.1
Alanine, N-cyclohexyl-2-methyl-, methyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2077426-2.5g |
methyl 2-(cyclohexylamino)-2-methylpropanoate |
18085-30-8 | 2.5g |
$1287.0 | 2023-09-16 | ||
Enamine | EN300-2077426-1g |
methyl 2-(cyclohexylamino)-2-methylpropanoate |
18085-30-8 | 1g |
$656.0 | 2023-09-16 | ||
Enamine | EN300-2077426-5g |
methyl 2-(cyclohexylamino)-2-methylpropanoate |
18085-30-8 | 5g |
$1903.0 | 2023-09-16 | ||
Enamine | EN300-2077426-1.0g |
methyl 2-(cyclohexylamino)-2-methylpropanoate |
18085-30-8 | 1g |
$671.0 | 2023-06-01 | ||
Enamine | EN300-2077426-10g |
methyl 2-(cyclohexylamino)-2-methylpropanoate |
18085-30-8 | 10g |
$2823.0 | 2023-09-16 | ||
Enamine | EN300-2077426-0.05g |
methyl 2-(cyclohexylamino)-2-methylpropanoate |
18085-30-8 | 0.05g |
$551.0 | 2023-09-16 | ||
Enamine | EN300-2077426-5.0g |
methyl 2-(cyclohexylamino)-2-methylpropanoate |
18085-30-8 | 5g |
$1945.0 | 2023-06-01 | ||
Enamine | EN300-2077426-10.0g |
methyl 2-(cyclohexylamino)-2-methylpropanoate |
18085-30-8 | 10g |
$2884.0 | 2023-06-01 | ||
Enamine | EN300-2077426-0.5g |
methyl 2-(cyclohexylamino)-2-methylpropanoate |
18085-30-8 | 0.5g |
$630.0 | 2023-09-16 | ||
Enamine | EN300-2077426-0.25g |
methyl 2-(cyclohexylamino)-2-methylpropanoate |
18085-30-8 | 0.25g |
$604.0 | 2023-09-16 |
Alanine, N-cyclohexyl-2-methyl-, methyl ester 関連文献
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Xianquan Zhuang Environ. Sci.: Water Res. Technol., 2021,7, 789-796
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Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
-
Soichiro Tottori,Karolis Misiunas,Vahe Tshitoyan,Ulrich F. Keyser Soft Matter, 2021,17, 5131-5136
-
Martina Pepicelli,Tom Verwijlen,Theo A. Tervoort,Jan Vermant Soft Matter, 2017,13, 5977-5990
-
Amos Markus,Aviad Slotky,Nairouz Farah Nanoscale, 2020,12, 18918-18930
-
M. Spulber,P. Baumann,J. Liu,C. G. Palivan Nanoscale, 2015,7, 1411-1423
Alanine, N-cyclohexyl-2-methyl-, methyl esterに関する追加情報
Alanine, N-cyclohexyl-2-methyl-, methyl ester (CAS No. 18085-30-8): A Comprehensive Overview
Alanine, N-cyclohexyl-2-methyl-, methyl ester, identified by its Chemical Abstracts Service (CAS) number CAS No. 18085-30-8, is a specialized organic compound with significant applications in the field of pharmaceuticals and biochemical research. This compound, characterized by its unique structural framework, has garnered attention due to its potential roles in drug development and molecular biology studies.
The molecular structure of Alanine, N-cyclohexyl-2-methyl-, methyl ester consists of an alanine backbone modified with a cyclohexyl group at the N-position and a methyl ester group at the carboxyl terminus. This configuration imparts distinct chemical properties that make it a valuable intermediate in synthetic chemistry. The presence of the cyclohexyl group enhances the compound's solubility in organic solvents, while the methyl ester group contributes to its reactivity in various chemical transformations.
In recent years, there has been growing interest in the use of structurally diverse amino acid derivatives like Alanine, N-cyclohexyl-2-methyl-, methyl ester in the development of novel therapeutic agents. Researchers have explored its potential as a building block for peptidomimetics, which are synthetic analogs of natural peptides designed to mimic their biological activities while offering improved pharmacokinetic properties. The cyclohexyl moiety, in particular, has been shown to increase the metabolic stability of peptide analogs, making them more suitable for clinical applications.
One of the most compelling areas of research involving Alanine, N-cyclohexyl-2-methyl-, methyl ester is its application in the synthesis of protease inhibitors. Proteases are enzymes that play crucial roles in various physiological processes, and their dysregulation is associated with numerous diseases, including cancer and infectious disorders. By incorporating this compound into drug design strategies, scientists aim to develop inhibitors that can selectively target specific proteases without affecting other cellular processes. Preliminary studies have demonstrated that derivatives of Alanine, N-cyclohexyl-2-methyl-, methyl ester exhibit promising inhibitory activity against certain proteases, suggesting their potential as lead compounds for new drugs.
The compound's utility extends beyond drug development into the realm of biochemical research. Its unique structure makes it a useful tool for studying enzyme-substrate interactions and protein folding mechanisms. For instance, site-directed mutagenesis studies have utilized analogs of Alanine, N-cyclohexyl-2-methyl-, methyl ester to probe the active sites of enzymes and understand how structural modifications affect catalytic activity. Such insights are invaluable for designing more effective enzymes or enzyme inhibitors for therapeutic purposes.
In addition to its role in drug discovery and enzyme research, Alanine, N-cyclohexyl-2-methyl-, methyl ester has been employed in materials science applications. The compound's ability to form stable complexes with metal ions has led to its use as a ligand in coordination chemistry. These metal complexes have potential applications as catalysts or sensors due to their unique electronic properties. Furthermore, the compound's compatibility with various organic solvents makes it suitable for use in polymer synthesis and nanotechnology.
The synthesis of Alanine, N-cyclohexyl-2-methyl-, methyl ester involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex molecular framework efficiently. The optimization of these synthetic routes is crucial for producing high-purity material suitable for sensitive applications like pharmaceutical development.
Evaluation of the safety profile of Alanine, N-cyclohexyl-2-methyl-, methyl ester is essential before its widespread use in industrial and research settings. While it does not pose significant health hazards under normal conditions, proper handling procedures must be followed to minimize exposure risks. Standard laboratory practices such as wearing personal protective equipment (PPE) and working in well-ventilated areas are recommended when handling this compound.
The future prospects for Alanine, N-cyclohexyl-2-methyl-, methyl ester appear promising as research continues to uncover new applications and refine synthetic methodologies. Advances in computational chemistry and high-throughput screening technologies are expected to accelerate the discovery of novel derivatives with enhanced properties. Additionally, collaborations between academia and industry will likely drive innovation by combining expertise from different disciplines.
In conclusion, CAS No. 18085-30-8, corresponding to Ananine-N-cyclohexyl-2-methyl-, methyl ester, represents a versatile compound with broad utility across multiple scientific domains. Its structural features make it an attractive candidate for drug development, biochemical studies, and materials science applications. As research progresses, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovations.
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